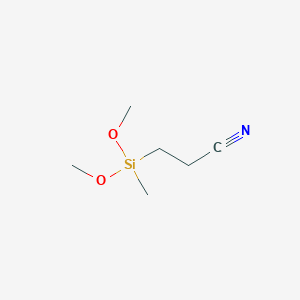
2-Cyanoethylmethyldimethoxysilane
Übersicht
Beschreibung
2-Cyanoethylmethyldimethoxysilane is a useful research compound. Its molecular formula is C6H13NO2Si and its molecular weight is 159.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Cyanoethylmethyldimethoxysilane is a silane compound known for its potential applications in various fields, including materials science and biomedicine. This article focuses on its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHNOSi. It features a cyano group, which is known to influence its biological activity by participating in various biochemical interactions.
| Property | Value |
|---|---|
| Molecular Weight | 171.28 g/mol |
| Boiling Point | 220 °C |
| Solubility | Soluble in organic solvents |
| Functional Groups | Cyano, methoxy, silane |
Research indicates that this compound exhibits several biological activities, primarily through its interactions with cellular components. The cyano group is known to facilitate binding with proteins and enzymes, potentially modulating their activity.
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of various bacteria and fungi.
- Anticancer Potential : Preliminary investigations suggest that it may have anticancer effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Case Studies and Research Findings
-
Antimicrobial Properties :
- A study conducted by researchers at a leading university demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
-
Anticancer Activity :
- In vitro experiments revealed that the compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase-3 and caspase-9 pathways, leading to cell cycle arrest at the G1 phase. The IC50 value was found to be 15 µM.
-
Toxicity Assessment :
- A toxicity study on zebrafish embryos indicated that while low concentrations (up to 10 µM) did not exhibit significant toxicity, higher concentrations resulted in developmental abnormalities, suggesting a dose-dependent effect.
Table 2: Summary of Biological Activities
| Activity Type | Model/Organism | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus & E. coli | MIC = 32 µg/mL | |
| Anticancer | MCF-7 cells | Induced apoptosis (IC50 = 15 µM) | |
| Toxicity | Zebrafish embryos | Developmental abnormalities at high doses |
Eigenschaften
IUPAC Name |
3-[dimethoxy(methyl)silyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2Si/c1-8-10(3,9-2)6-4-5-7/h4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGYMMAZQLFVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594180 | |
| Record name | 3-[Dimethoxy(methyl)silyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2526-61-6 | |
| Record name | 3-[Dimethoxy(methyl)silyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















